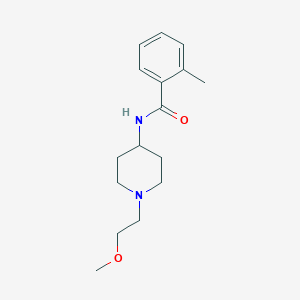

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

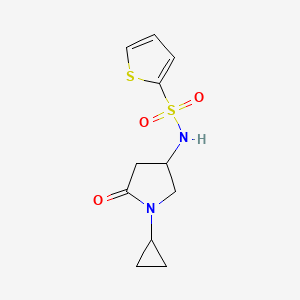

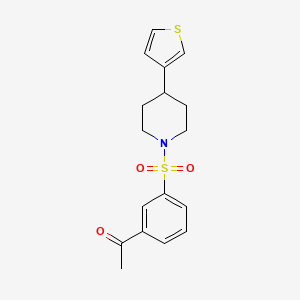

“N-(1-(2-methoxyethyl)piperidin-4-yl)-2-methoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has methoxyethyl and methoxybenzamide groups, which can contribute to its physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzamide group, and a methoxyethyl group. These functional groups can influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a nucleophile in reactions, and the carbonyl group in the benzamide could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ether groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Analytical Characterization

The discovery and synthesis of novel compounds similar to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-methylbenzamide are crucial in the exploration of new pharmaceuticals and materials. For instance, Kancherla et al. (2018) identified, isolated, and synthesized seven unknown impurities in Repaglinide, showcasing the importance of ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) in drug development and quality control Prasad Kancherla, S. Keesari, Pallavi Alegete, M. Khagga, & Parthasarathi Das, 2018.

Radiosynthesis and Ligand Development

Radiolabeled compounds are instrumental in the development of diagnostic and therapeutic agents. Mertens et al. (1994) discussed the radiosynthesis of a new radioiodinated ligand with high affinity for serotonin-5HT2 receptors, highlighting the potential of such compounds in gamma-emission tomography for neurological disorders J. Mertens, D. Terrière, V. Sipido, W. Gommeren, P. Janssen, & J. Leysen, 1994.

Pharmacological Properties

The exploration of benzamide derivatives for their selective receptor agonist properties underlines the therapeutic potential of these compounds. Sonda et al. (2004) synthesized a series of benzamide derivatives, revealing their effects on gastrointestinal motility and identifying them as potential prokinetic agents with reduced side effects S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, & K. Asano, 2004.

Neurokinin Receptor Antagonists

The search for novel neurokinin (NK) receptor antagonists is pivotal in addressing various physiological and pathological conditions. Kubota et al. (1998) synthesized a series of spiro-substituted piperidines as potential NK1-NK2 dual antagonists, demonstrating the intricate balance between affinity and specificity for receptor targeting H. Kubota, A. Kakefuda, Y. Okamoto, M. Fujii, O. Yamamoto, Y. Yamagiwa, M. Orita, K. Ikeda, M. Takeuchi, T. Shibanuma, & Y. Isomura, 1998.

Sigma Receptor Scintigraphy in Cancer

The use of sigma receptor ligands for imaging and diagnostic purposes in cancer research has shown promise. Caveliers et al. (2002) investigated the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors, suggesting a new avenue for noninvasive assessment of tumor proliferation V. Caveliers, H. Everaert, C. John, T. Lahoutte, & A. Bossuyt, 2002.

properties

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-5-3-4-6-15(13)16(19)17-14-7-9-18(10-8-14)11-12-20-2/h3-6,14H,7-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKHYINRBMPQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2439467.png)

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2439485.png)